4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide
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Overview
Description
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of chloro, hydroxy, nitro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzene-1-sulfonamide followed by the introduction of the hydroxyphenyl ethyl group through a substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness. Industrial methods also incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro and sulfonamide groups play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzene-1-sulfonamide
Uniqueness
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which are not commonly found together in similar compounds. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
915797-67-0 |
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Molecular Formula |
C14H13ClN2O5S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O5S/c15-13-6-5-12(9-14(13)17(19)20)23(21,22)16-8-7-10-1-3-11(18)4-2-10/h1-6,9,16,18H,7-8H2 |
InChI Key |
ZMBIVFCZYYBXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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